Heneicosapentaenoic Acid-d6
Description
Contextualization of Heneicosapentaenoic Acid (HPA) within Polyunsaturated Fatty Acid Biochemistry
Biological Significance of Long-Chain Omega-3 Fatty Acids
Long-chain omega-3 polyunsaturated fatty acids are vital components of animal lipid metabolism and are crucial to human physiology. wikipedia.org These fatty acids are integral structural elements of cell membranes, act as precursors for bioactive lipid mediators, and serve as a source of energy. oregonstate.edu The two most widely studied long-chain omega-3 fatty acids are eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). wikipedia.org These fatty acids influence the physical nature of cell membranes, which in turn affects membrane protein-mediated responses, cell signaling, and gene expression. researchgate.net
The incorporation of omega-3 PUFAs, such as EPA and DHA, into cell membranes can modulate inflammatory processes. mdpi.com For instance, they are precursors to specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, which play an active role in the resolution of inflammation. mdpi.comnih.gov DHA is particularly abundant in the gray matter of the brain and the retina, highlighting its importance in neural function and vision. oregonstate.edumdpi.com Epidemiological and clinical studies have suggested associations between the consumption of long-chain omega-3 fatty acids and reduced risk for cardiovascular events. nih.gov
Position of Heneicosapentaenoic Acid in Omega-3 Metabolism
Heneicosapentaenoic Acid (HPA), or 21:5n-3, is an omega-3 fatty acid found in small quantities in sources like fish oils and certain microalgae. nih.govcaymanchem.com Structurally, it is similar to EPA (20:5n-3) but has an additional carbon atom in its chain. nih.govcaymanchem.com This means that in HPA, the double bonds are displaced by one carbon atom relative to the carboxyl group when compared with EPA. nih.gov
The metabolic pathway for the synthesis of long-chain omega-3 fatty acids starts with the essential fatty acid alpha-linolenic acid (ALA, 18:3n-3). wikipedia.org Through a series of elongation and desaturation reactions, ALA is converted to EPA and subsequently to DHA. wikipedia.org HPA can be synthesized by the chemical elongation of EPA. nih.gov Research has shown that HPA is incorporated into phospholipids (B1166683) and triacylglycerols in cell cultures to a similar extent as EPA and DHA. nih.govresearchgate.net
Interestingly, HPA has been shown to be a potent inhibitor of the synthesis of arachidonic acid (AA), an omega-6 fatty acid, from its precursors. nih.govresearchgate.net While it is a poor substrate for enzymes like prostaglandin (B15479496) H synthase and 5-lipoxygenase, it can inactivate prostaglandin H synthase as effectively as AA, EPA, and DHA. nih.govresearchgate.net In some contexts, such as in studies related to Alzheimer's disease, the metabolite of 2-hydroxy-docosahexaenoic acid (DHA-H) has been identified as HPA. nih.gov
Properties
Molecular Formula |
C21H26D6O2 |
|---|---|
Molecular Weight |
322.5 |
InChI |
InChI=1S/C23H36O2.2H/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23(2,3)21-18-19-22(24)25;;/h5-6,8-9,11-12,14-15,17,20H,4,7,10,13,16,18-19,21H2,1-3H3,(H,24,25);;/b6-5-,9-8-,12-11-,15-14-,20-17-;;/i18D2,21D2;2*1+1 |
InChI Key |
OJXAGUOFCRISAQ-IIAYTJQLSA-N |
SMILES |
CC/C=CC/C=CC/C=CC/C=CC/C=CCC([2H])([2H])C([2H])([2H])C([2H])([2H])C(O)=O |
Synonyms |
HPA-d6 |
Origin of Product |
United States |
Principles and Rationale for Stable Isotope Labeling in Advanced Lipidomics Investigations
Synthetic Approaches for Deuterated Polyunsaturated Fatty Acid Analogs
The synthesis of deuterated polyunsaturated fatty acids (PUFAs) like HPA-d6 is a multi-step process that requires careful chemical manipulation to introduce deuterium (B1214612) atoms at specific positions within the molecule. compoundchem.comeuropa.eu A common strategy involves the coupling of chemically modified, shorter-chain PUFAs with deuterated fragments. nih.govresearchgate.net
One reported method for synthesizing deuterated very long-chain PUFAs involves the coupling of a C20 or C22 PUFA with a carbanion derived from a deuterated arylalkyl sulfone. nih.govresearchgate.net This process typically begins with the deprotonation of the sulfone using a strong base like n-butyllithium at low temperatures to form a lithocarbanion. nih.govresearchgate.net This reactive intermediate is then reacted with a tosylate derivative of the fatty acid to form a deuterated sulfone, which is subsequently desulfonylated using sodium amalgam to yield the final deuterated PUFA. nih.govresearchgate.net The entire synthesis is conducted under an inert atmosphere, often argon, and protected from light to prevent oxidation of the sensitive PUFA molecules. researchgate.net
Another approach involves the use of deuterium gas (D2O) as the deuterium source in the presence of a metal catalyst, such as platinum on carbon (Pt/C), under hydrothermal conditions in a high-pressure reactor. europa.eu This method is particularly useful for producing perdeuterated saturated fatty acids, which can then serve as precursors for more complex deuterated molecules. europa.eu
Site-specific isotope reinforcement is a more targeted approach where deuterium atoms are strategically placed at the bis-allylic positions of PUFAs, which are the most susceptible to oxidation. barthsyndrome.org This method has been shown to significantly inhibit lipid peroxidation. barthsyndrome.org While total organic synthesis can produce these compounds, ruthenium-based catalytic deuteration offers a more scalable, albeit complex, alternative that often results in a mixture of isotopologues and isotopomers. acs.org
Due to the complexity and potential for low yields in these synthetic routes, researchers are continually seeking to optimize these processes to produce sufficient quantities of high-purity deuterated PUFAs for research purposes. researchgate.netresearchgate.net
Analytical Validation of Deuterium Incorporation and Isotopic Purity of this compound
Following synthesis, it is imperative to validate the successful incorporation of deuterium and to assess the isotopic purity of the HPA-d6. This is achieved through a combination of spectroscopic and chromatographic techniques that provide detailed information about the molecular structure and isotopic composition of the synthesized compound.
Spectroscopic and Chromatographic Methods for Isotopic Enrichment Assessment
A suite of analytical methods is employed to confirm the identity and purity of deuterated fatty acids. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for determining the extent and location of deuterium incorporation.
Mass Spectrometry (MS) is a powerful technique for analyzing isotopically labeled compounds. nih.gov When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it allows for the separation of the deuterated fatty acid from other components in a mixture and provides precise mass information. nih.govmdpi.com In the case of HPA-d6, the mass spectrum will show a molecular ion peak that is six mass units higher than that of its non-deuterated counterpart, confirming the incorporation of six deuterium atoms. biomol.com High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve the signals of deuterated isotopes from those of naturally abundant heavy isotopes like carbon-13, which is crucial for accurate quantification of deuterium abundance. mdpi.comthermofisher.com Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and determine the specific positions of the deuterium labels. acs.orgacs.org
Gas Chromatography (GC) is a fundamental technique for separating and analyzing fatty acids. nih.gov Prior to analysis, fatty acids are often derivatized to increase their volatility, a common method being the conversion to fatty acid methyl esters (FAMEs). acs.orgresearchgate.net The choice of GC column is critical for achieving good separation of different fatty acid isomers. lipidmaps.org For instance, polar capillary columns are often used to separate polyunsaturated fatty acids. lipidmaps.org The retention time of the deuterated compound in the chromatogram helps to identify it, although it may have a slightly different retention time compared to its non-deuterated analog. mdpi.com
Liquid Chromatography (LC) , particularly when coupled with MS, is another widely used method for the analysis of fatty acids. mdpi.com Reverse-phase chromatography with C18 or C30 columns is commonly employed for the separation of lipids. thermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically ¹H NMR and ²H NMR, provides detailed structural information and can be used to confirm the positions of the deuterium atoms within the fatty acid chain. The absence of signals in the ¹H NMR spectrum at the expected positions of deuteration, coupled with the presence of corresponding signals in the ²H NMR spectrum, provides definitive evidence of successful and site-specific deuteration.
The combination of these analytical techniques ensures the accurate characterization of HPA-d6, confirming its isotopic enrichment and purity, which are essential for its use as a reliable internal standard in quantitative lipidomic studies.
Quantitative Analytical Paradigms Employing Heneicosapentaenoic Acid D6
Mass Spectrometry-Based Platforms for Absolute and Relative Lipid Quantification
Mass spectrometry has become an indispensable technology for lipid analysis due to its high sensitivity and selectivity. When coupled with chromatographic separation techniques, it allows for the detailed quantitative analysis of individual lipid species from intricate biological samples. The use of deuterated internal standards like HPA-d6 is fundamental to achieving high-quality quantitative data by compensating for sample loss during extraction and derivatization, as well as for variations in ionization efficiency.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Heneicosapentaenoic Acid-d6
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For fatty acids, which are generally non-volatile, derivatization is a mandatory step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs). nih.govjfda-online.com The use of deuterated internal standards is critical in GC-MS to ensure accuracy by accounting for variability during the multi-step sample preparation and analysis. lipidmaps.org
The conversion of this compound and other fatty acids into their corresponding FAMEs is a critical step for successful GC-MS analysis. This derivatization reduces the polarity of the fatty acids and increases their volatility. sigmaaldrich.com
Several acidic and basic catalysts are employed for this esterification process. Acid-catalyzed derivatization, often using reagents like boron trifluoride in methanol (BF3-methanol) or methanolic hydrochloric acid, can be applied to total fatty acids, including both free fatty acids and those esterified in complex lipids. jfda-online.comnih.gov The optimization of this process involves careful consideration of reaction time, temperature, and reagent concentration to ensure complete derivatization without degradation of the PUFAs. For instance, a common protocol involves heating the sample with BF3-methanol at elevated temperatures (e.g., 60-100°C) for a specific duration (e.g., 5-60 minutes). sigmaaldrich.comscielo.br The polarity of the reaction medium has also been identified as a crucial factor, with intermediate polarity solvents sometimes yielding higher recovery of polyunsaturated FAMEs. nih.gov
A novel approach involves the use of deuterated methanol (CD3OD) for derivatization. This technique introduces an isotopic label to the carboxyl group of the fatty acids, allowing for the differentiation of naturally occurring FAMEs from those derived from esterified fatty acids in the sample. chromatographyonline.com This "isotope-labeling in situ FA derivatization" can be particularly useful in complex biological samples where both forms of fatty acids may be present. chromatographyonline.com
| Parameter | Condition | Purpose |
| Reagent | Boron Trifluoride-Methanol (12-14% w/w) | To catalyze the esterification of fatty acids to FAMEs. |
| Temperature | 60-100 °C | To accelerate the derivatization reaction. |
| Time | 5-60 minutes | To ensure the completion of the reaction. |
| Solvent | Hexane or other non-polar organic solvent | To extract the FAMEs after derivatization. |
This table presents a general overview of typical parameters for the derivatization of fatty acids for GC-MS analysis. Specific conditions may need to be optimized depending on the sample matrix and the specific fatty acids being analyzed.
For quantitative analysis, GC-MS is often operated in Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to enhance sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest, rather than scanning the entire mass range. This significantly improves the signal-to-noise ratio. For FAMEs, characteristic fragment ions are monitored. For instance, quantification of EPA and DHA has been carried out using the selective ion at m/z 79. nih.gov
| Analytical Mode | Principle | Advantage |
| Full Scan | Acquires a full mass spectrum over a defined range. | Provides comprehensive qualitative information. |
| Selective Ion Monitoring (SIM) | Monitors a small number of specific ions. | Increased sensitivity and selectivity compared to full scan. |
| Multiple Reaction Monitoring (MRM) | Monitors specific precursor-to-product ion transitions. | Highest selectivity and sensitivity, minimizing matrix interference. |
This table compares the different data acquisition modes in GC-MS for fatty acid analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for this compound
LC-MS has emerged as a powerful alternative to GC-MS for lipid analysis, offering the advantage of analyzing fatty acids in their native form without the need for derivatization. nih.govnih.gov This simplifies sample preparation and avoids potential artifacts associated with the derivatization process. This compound is frequently used as an internal standard in LC-MS/MS methods for the quantification of various polyunsaturated fatty acids. thermofisher.comresearchgate.net
Reversed-phase liquid chromatography (RPLC) is the most common separation technique for fatty acids. In RPLC, separation is primarily based on the hydrophobicity of the molecules. For fatty acids, this translates to separation based on their carbon chain length and the number of double bonds. Longer-chain fatty acids and those with fewer double bonds are more hydrophobic and thus have longer retention times on a C18 or C8 column. jsbms.jp
The position of the double bonds within the fatty acid chain can also influence the chromatographic separation, allowing for the resolution of some isomeric unsaturated fatty acids. jsbms.jp The elution order of isomers is often determined by the position of the double bonds relative to the terminal methyl (omega) end of the molecule. jsbms.jp For in-depth analysis of complex lipid mixtures, ultra-high-performance liquid chromatography (UHPLC) systems are often employed, offering higher resolution and shorter analysis times. nih.gov The use of columns with different stationary phase chemistries, such as those with charged surface hybrid (CSH) technology, can further enhance the separation of different lipid classes and isomers. nih.govnih.gov
| Chromatographic Parameter | Influence on Separation |
| Stationary Phase (e.g., C18, C8) | Separates based on hydrophobicity; longer chains and fewer double bonds result in longer retention. |
| Mobile Phase Composition | The gradient of organic solvents (e.g., acetonitrile, methanol) and water controls the elution of fatty acids. |
| Column Dimensions and Particle Size | Smaller particle sizes (e.g., in UHPLC) provide higher resolution and faster separations. |
| Flow Rate | Affects the efficiency of the separation and the overall analysis time. |
This table outlines key chromatographic parameters and their impact on the separation of fatty acids in LC-MS analysis.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common ionization techniques used in LC-MS for lipid analysis. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules, including fatty acids. nih.gov For fatty acids, ESI is typically performed in the negative ion mode, where the carboxyl group readily loses a proton to form [M-H]⁻ ions. jsbms.jp The efficiency of ESI can be influenced by several source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate. youtube.com Optimization of these parameters is crucial to maximize the signal intensity for this compound and other fatty acids while minimizing in-source fragmentation. nih.gov The composition of the mobile phase, such as the addition of modifiers like ammonium acetate, can also be used to improve the ionization response. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is generally more suitable for less polar and more volatile compounds than ESI. nih.gov While ESI is more commonly used for fatty acids, APCI can be a viable alternative, particularly for certain classes of lipids. nih.gov The optimization of APCI involves parameters such as the corona discharge current, vaporizer temperature, and gas flow rates. A systematic optimization of these parameters is necessary to achieve the best performance for a given analyte. researchgate.net
A comparison of ESI and APCI for the analysis of a specific compound like this compound would involve evaluating factors such as sensitivity, linearity, and susceptibility to matrix effects under optimized conditions for each source. researchgate.net In some cases, the use of both ionization techniques in parallel can provide more comprehensive coverage of the lipidome. aocs.org
| Ionization Source | Principle | Typical Analytes |
| Electrospray Ionization (ESI) | Ionization occurs from a charged droplet in a strong electric field. | Polar, thermally labile molecules (e.g., free fatty acids). |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionization is initiated by a corona discharge, followed by chemical ionization reactions. | Less polar, more volatile molecules. |
This table provides a comparison of the ESI and APCI ionization sources for LC-MS analysis.
Implementation of this compound as an Internal Standard in Targeted Lipidomics Workflows
The use of stable isotope-labeled internal standards is a cornerstone of modern targeted lipidomics, enabling accurate and reproducible quantification of lipid species. This compound serves this role for the analysis of HPA, a 21-carbon omega-3 fatty acid that is structurally similar to the more common eicosapentaenoic acid (EPA) but with an additional carbon at the carboxyl end. nih.govnih.gov
In a typical targeted lipidomics workflow, a known amount of HPA-d6 is added to a biological sample prior to lipid extraction and analysis. Because HPA-d6 is chemically identical to HPA, it experiences the same extraction efficiency, derivatization yield (if applicable), and ionization response in the mass spectrometer. However, due to the mass difference imparted by the six deuterium (B1214612) atoms, HPA-d6 can be distinguished from the endogenous HPA by the mass spectrometer. This allows for the ratiometric quantification of HPA, which corrects for sample loss and analytical variability.
Principles of Isotope Dilution Mass Spectrometry for Accurate Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. The fundamental principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. This labeled compound, or "spike," acts as an internal standard.
The process involves the following key steps:
Spiking: A precise amount of this compound is added to the sample containing the unknown quantity of endogenous HPA.
Homogenization: The sample is thoroughly mixed to ensure that the internal standard and the native analyte are in equilibrium.
Sample Preparation: The sample undergoes extraction, purification, and sometimes derivatization. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard.
Mass Spectrometric Analysis: The sample is introduced into a mass spectrometer, which separates and detects the ions of both the native HPA and the deuterated HPA-d6 based on their mass-to-charge ratios.
Quantification: The concentration of the native HPA is calculated based on the measured ratio of the signal intensities of the native and labeled compounds and the known amount of the added internal standard.
This method provides high accuracy because the quantification is based on the ratio of two measurements, which is less susceptible to variations in instrument response and sample handling than absolute signal intensity.
Mitigation of Matrix Effects and Enhancement of Analytical Reproducibility
Biological samples are complex mixtures containing numerous compounds that can interfere with the ionization of the analyte of interest in the mass spectrometer, a phenomenon known as the "matrix effect." This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.
The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy for mitigating matrix effects. Since HPA-d6 co-elutes with the native HPA in chromatographic separations and has nearly identical physicochemical properties, it is subjected to the same matrix effects. Therefore, any suppression or enhancement of the HPA signal will be mirrored by a proportional change in the HPA-d6 signal. By using the ratio of the two signals for quantification, the influence of the matrix effect is effectively canceled out, leading to more accurate and reproducible results.
Table of Representative Polyunsaturated Fatty Acid Internal Standards and Their Applications
| Internal Standard | Analyte(s) | Typical Matrix |
| This compound | Heneicosapentaenoic Acid (HPA) | Plasma, Tissues, Cells |
| Eicosapentaenoic Acid-d5 | Eicosapentaenoic Acid (EPA) | Plasma, Serum, Whole Blood |
| Docosahexaenoic Acid-d5 | Docosahexaenoic Acid (DHA) | Plasma, Serum, Whole Blood |
| Arachidonic Acid-d8 | Arachidonic Acid (AA) | Plasma, Tissues, Cells |
| Linoleic Acid-d4 | Linoleic Acid (LA) | Plasma, Serum, Tissues |
This table provides examples of commonly used deuterated polyunsaturated fatty acid internal standards and is not exhaustive.
Quality Control, Data Processing, and Inter-Laboratory Harmonization in this compound Based Assays
For analytical methods employing this compound to be reliable and comparable across different studies and laboratories, robust quality control (QC) and standardized data processing procedures are essential.
Quality Control measures typically involve the routine analysis of QC samples, which are representative of the study samples and contain known concentrations of the analyte. These QC samples are prepared and analyzed alongside the study samples to monitor the performance of the assay, including its accuracy and precision over time. The use of an internal standard like HPA-d6 is crucial for maintaining the consistency of QC results.
Data Processing for targeted lipidomics workflows using HPA-d6 involves several steps, including peak integration, calculation of the analyte-to-internal standard ratio, and generation of a calibration curve from standards containing known concentrations of HPA and a fixed concentration of HPA-d6. Automated software is often used to perform these calculations, which helps to minimize processing errors and ensure consistency.
Inter-laboratory harmonization is critical for the validation of biomarkers and for comparing results from multi-center studies. The use of a common, well-characterized internal standard like this compound can significantly improve inter-laboratory agreement. By providing a common reference point, HPA-d6 helps to normalize for variations in instrumentation, sample preparation protocols, and data analysis methods across different laboratories. Ring trials and the use of standard reference materials (SRMs) are common approaches to assess and improve inter-laboratory harmonization.
Elucidation of Heneicosapentaenoic Acid Metabolism Through Deuterated Tracing
Investigations into Heneicosapentaenoic Acid Biotransformation Pathways Utilizing HPA-d6
The use of HPA-d6 as a tracer would enable the precise mapping of its biotransformation pathways. Biotransformation is a metabolic process that modifies chemical compounds, typically to facilitate their excretion. While specific studies using HPA-d6 are not available, the general principles of fatty acid metabolism suggest several potential routes.
Biosynthesis, Chain Elongation, and Desaturation of HPA (unlabeled)
Heneicosapentaenoic Acid (HPA, 21:5n-3) is a long-chain omega-3 polyunsaturated fatty acid. Its biosynthesis in organisms that produce it typically involves a series of chain elongation and desaturation reactions starting from shorter-chain omega-3 fatty acids like alpha-linolenic acid (ALA). The pathway generally involves the following enzymatic steps:
Elongation: Fatty acid elongases add two-carbon units to the carboxyl end of the fatty acid chain.
Desaturation: Fatty acid desaturases introduce double bonds at specific positions in the acyl chain.
Catabolic Routes and Beta-Oxidation of HPA
The breakdown of fatty acids, or catabolism, primarily occurs through beta-oxidation in the mitochondria and peroxisomes. This process sequentially shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. Tracing studies with HPA-d6 would allow for the quantification of its rate of beta-oxidation and the identification of its catabolic products.
Assessment of HPA Incorporation into Cellular Lipid Pools (e.g., Phospholipids (B1166683), Triacylglycerols)
Once inside a cell, fatty acids can be incorporated into various lipid classes, serving structural, signaling, or energy storage roles. A study on unlabeled HPA demonstrated its incorporation into both phospholipids and triacylglycerols in cell cultures to a similar extent as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) nih.gov. The use of HPA-d6 would provide a more dynamic view of these processes.
Studies on Membrane Lipid Remodeling and Turnover
Phospholipids are the primary components of cellular membranes. The incorporation of HPA into these phospholipids would alter the physical and chemical properties of the membrane, potentially influencing membrane fluidity and the function of membrane-bound proteins. HPA-d6 could be used to measure the rate of its incorporation into different phospholipid species and to study the dynamics of membrane remodeling.
Analysis of Lipid Storage and Mobilization Dynamics
Triacylglycerols are the main form of energy storage in cells, primarily within lipid droplets. The incorporation of HPA into triacylglycerols represents its diversion into a storage pool. By tracing HPA-d6, researchers could investigate the dynamics of its storage and subsequent mobilization from these lipid droplets in response to different metabolic signals.
| Lipid Class | Function | Potential Insights from HPA-d6 Tracing |
| Phospholipids | Structural components of cell membranes | Rate of incorporation, membrane remodeling dynamics |
| Triacylglycerols | Energy storage in lipid droplets | Dynamics of storage and mobilization |
Isotope Flux Analysis in Diverse Biological Systems
Isotope flux analysis is a powerful technique that uses stable isotope tracers to quantify the rates of metabolic reactions within a network. By administering HPA-d6 to a biological system (e.g., cell cultures, animal models), it would be possible to measure the flux of this fatty acid through various metabolic pathways. This approach provides a quantitative understanding of how HPA is utilized and transformed under different physiological or pathological conditions. Such studies would be invaluable for understanding the complete metabolic profile of Heneicosapentaenoic Acid.
In Vitro Cellular Models for Metabolic Investigations (e.g., hepatoma cells, platelets)
In vitro cellular models are indispensable tools for dissecting the cellular and molecular mechanisms of fatty acid metabolism in a controlled environment.
Hepatoma Cells (e.g., HepG2): Liver cells are central to lipid metabolism. To investigate the metabolism of HPA-d6, human hepatoma cell lines like HepG2 would be incubated with the deuterated fatty acid. Following incubation, cellular lipids would be extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This would allow for the identification and quantification of various metabolic products.
Potential Research Findings from Hepatoma Cell Studies:
| Metabolic Process | Expected Labeled Products | Significance |
| Incorporation into Lipid Classes | HPA-d6 incorporated into phospholipids, triacylglycerols, and cholesterol esters. | Demonstrates cellular uptake and esterification of HPA. |
| Elongation | Labeled docosapentaenoic acid (DPA-d6) and other elongated fatty acids. | Indicates the activity of fatty acid elongase enzymes. |
| Desaturation | Labeled fatty acids with additional double bonds. | Shows the action of desaturase enzymes on HPA. |
| Beta-oxidation | Labeled shorter-chain fatty acid metabolites. | Reveals the breakdown of HPA for energy production. |
Platelets: Platelets play a crucial role in thrombosis and hemostasis, and their function is influenced by their lipid composition. Studying the incorporation and metabolism of HPA-d6 in platelets can provide insights into its effects on platelet function. In such studies, isolated human platelets would be incubated with HPA-d6, and the incorporation into platelet phospholipids would be measured over time.
Hypothetical Data from Platelet Incorporation Study:
| Time Point | HPA-d6 in Platelet Phospholipids (nmol/10^9 platelets) |
| 0 hr | 0 |
| 2 hr | 1.5 |
| 6 hr | 4.2 |
| 12 hr | 7.8 |
| 24 hr | 10.5 |
Ex Vivo Organ and Tissue Perfusion Studies
Ex vivo organ perfusion systems bridge the gap between in vitro cell cultures and in vivo studies by maintaining the physiological architecture and function of an entire organ in a controlled laboratory setting. A liver or a heart, for example, could be isolated and perfused with a nutrient-rich medium containing HPA-d6. This technique allows for the investigation of organ-specific metabolism and the interplay between different cell types within the organ.
In a hypothetical ex vivo liver perfusion study, HPA-d6 would be introduced into the perfusion medium. Samples of the perfusate and liver tissue would be collected over time to analyze the uptake of HPA-d6 and the appearance of its metabolites. This would provide a dynamic view of hepatic HPA metabolism, including its uptake, esterification into various lipid pools, and secretion into lipoproteins.
Methodological Considerations for Isotopic Exchange and Recirculation
When conducting metabolic studies with deuterated tracers, several methodological factors must be considered to ensure accurate interpretation of the data.
Isotopic Exchange: Deuterium (B1214612) atoms, particularly those on certain positions of a molecule, can sometimes exchange with hydrogen atoms from the surrounding environment (e.g., water). This can lead to an underestimation of the labeled compound. The stability of the deuterium labels on HPA-d6 would need to be carefully validated to ensure that the label is not lost during experimental procedures.
Recirculation of Isotopes: After a labeled compound is metabolized, the deuterium label can be incorporated into other molecules, which can then re-enter the metabolic pathways of interest. This "recirculation" can complicate the interpretation of tracer data. For example, if HPA-d6 is catabolized, the labeled acetyl-CoA produced can be used for the de novo synthesis of other fatty acids, which would then also be labeled. Mathematical modeling is often employed to account for such recirculation effects and to obtain accurate measurements of metabolic fluxes.
Mechanistic Investigations of Heneicosapentaenoic Acid Mediated Biological Processes Utilizing Hpa D6
Impact of HPA on Eicosanoid and Docosanoid Biosynthesis Pathways
HPA significantly influences the biosynthesis of eicosanoids, a class of signaling molecules derived from 20-carbon fatty acids that regulate inflammation and numerous physiological processes. Its impact stems from its ability to interact with key enzymes in these pathways and to alter the availability of precursor fatty acids.
Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Activities
Research has demonstrated that HPA has a complex and distinct interaction profile with the primary enzymes responsible for eicosanoid synthesis, Cyclooxygenases (COX) and Lipoxygenases (LOX). While HPA is considered a poor substrate for Prostaglandin (B15479496) H Synthase (PGHS), a cyclooxygenase enzyme, it acts as a rapid inactivator of the enzyme. nih.gov This inactivation occurs at a rate comparable to that of Arachidonic Acid (AA), EPA, and Docosahexaenoic Acid (DHA). nih.gov Similarly, HPA is also a poor substrate for 5-Lipoxygenase (5-LOX), a key enzyme in the leukotriene synthesis pathway. nih.gov This dual characteristic of being a poor substrate yet an effective inactivator suggests that HPA can potently modulate the production of prostaglandins (B1171923) and leukotrienes by directly engaging with and neutralizing these critical enzymes.
| Enzyme | HPA Interaction | Comparative Efficacy |
| Prostaglandin H Synthase (COX) | Poor Substrate, Rapid Inactivator | Inactivation rate is comparable to Arachidonic Acid, EPA, and DHA. nih.gov |
| 5-Lipoxygenase (5-LOX) | Poor Substrate | N/A |
Inhibition of Arachidonic Acid Metabolic Cascades
One of the most significant effects of HPA is its potent inhibition of the metabolic cascades originating from Arachidonic Acid (AA). HPA strongly inhibits the synthesis of AA from its precursors, such as linoleic acid and dihomo-gamma-linolenic acid. nih.gov Studies conducted in hepatoma cells have shown that HPA is a more powerful inhibitor of this conversion process than EPA, DHA, and even AA itself. nih.gov By limiting the cellular pool of AA, HPA effectively reduces the substrate available for COX and LOX enzymes to produce pro-inflammatory eicosanoids. Furthermore, HPA has been shown to inhibit the synthesis of thromboxane, a potent mediator of platelet aggregation and vasoconstriction, in isolated platelets with an efficiency similar to that of EPA. nih.gov
| Metabolic Process | Inhibitory Effect of HPA | Comparative Potency |
| Arachidonic Acid Synthesis | Strong Inhibition | Stronger inhibitor than EPA, DHA, and Arachidonic Acid. nih.gov |
| Thromboxane Synthesis | Efficient Inhibition | As efficient as EPA. nih.gov |
Role of HPA in Cellular Signaling Networks
While direct research on HPA's role in cellular signaling is limited, studies on structurally similar omega-3 fatty acids provide a framework for its potential mechanisms of action, particularly concerning G-protein coupled receptors and nuclear receptors.
Investigations into G-Protein Coupled Receptor Interactions and Lipid Ligand Binding
There is currently no direct evidence detailing the interaction of HPA with specific G-protein coupled receptors (GPCRs). However, the field of lipid signaling has identified several GPCRs that are activated by free fatty acids. Notably, G protein-coupled receptor 120 (GPR120) has been identified as a receptor for omega-3 fatty acids like EPA and DHA. mdpi.comnih.gov Activation of GPR120 by these fatty acids initiates anti-inflammatory and insulin-sensitizing signaling cascades. mdpi.comnih.gov Given that HPA is an omega-3 fatty acid with a structure closely related to EPA, it is plausible that HPA could also serve as a ligand for GPR120 or other lipid-sensing GPCRs, thereby activating similar downstream signaling pathways. Further investigation is required to confirm this hypothesis.
Studies on Nuclear Receptor Activation and Transcriptional Regulation
Direct studies on HPA's ability to activate nuclear receptors have not been extensively reported. However, it is well-established that polyunsaturated fatty acids and their metabolites are natural ligands for several nuclear receptors that are master regulators of lipid metabolism and inflammation, such as Peroxisome Proliferator-Activated Receptors (PPARs). nih.govmdpi.comnih.govscilit.com Specifically, EPA has been shown to be an agonist for PPARγ, leading to the regulation of genes involved in lipid synthesis and storage. nih.govmdpi.com As a polyunsaturated fatty acid, HPA may possess the ability to bind to and activate PPAR isoforms or other nuclear receptors, thereby directly influencing the transcription of genes that control metabolic and inflammatory pathways. This potential mechanism warrants dedicated research to elucidate HPA's specific role in transcriptional regulation.
HPA's Influence on Lipid Homeostasis and Inter-Fatty Acid Crosstalk
HPA plays a significant role in maintaining cellular lipid balance and influences the metabolic pathways of other fatty acids through competitive interactions. Research shows that HPA is readily incorporated into cellular lipids, including phospholipids (B1166683) and triacylglycerols. nih.gov The efficiency of its incorporation into these lipid pools in cell culture is comparable to that of both EPA and DHA. nih.gov This integration into lipid structures can alter the composition and physical properties of cell membranes.
| Aspect of Lipid Homeostasis | Finding for HPA | Comparison with Other Fatty Acids |
| Incorporation into Phospholipids | Incorporated into cellular phospholipids. nih.gov | Efficiency is similar to that of EPA and DHA. nih.gov |
| Incorporation into Triacylglycerol | Incorporated into cellular triacylglycerol. nih.gov | Efficiency is similar to that of EPA and DHA. nih.gov |
| Inter-Fatty Acid Crosstalk | Strong inhibitor of Arachidonic Acid synthesis. nih.gov | A stronger inhibitor than EPA, DHA, and AA itself. nih.gov |
Advanced Research Applications and Methodological Innovations with Heneicosapentaenoic Acid D6
Integration of HPA-d6 in Comprehensive Multi-Omics Approaches (e.g., Metabolomics, Proteomics, Transcriptomics)
The integration of multiple "omics" disciplines—transcriptomics, proteomics, and metabolomics—provides a holistic view of biological systems, linking gene expression to protein function and metabolic output. nih.govmdpi.com Within this framework, metabolomics, particularly lipidomics, offers a direct snapshot of the physiological state. nih.gov The accuracy of this snapshot is critically dependent on precise quantification of metabolites, which is where HPA-d6 plays a crucial role.
As a high-purity internal standard, HPA-d6 is essential for the quantitative analysis of HPA in complex biological samples. caymanchem.com In a typical multi-omics experiment, lipid extracts from cells or tissues are spiked with a known amount of HPA-d6 before analysis. During LC-MS analysis, HPA-d6 co-elutes with the endogenous HPA but is distinguished by its higher mass. By comparing the signal intensity of endogenous HPA to that of the HPA-d6 standard, researchers can calculate the absolute concentration of HPA, correcting for sample loss during preparation and variations in instrument response.
This accurate quantification is the bedrock for meaningful data integration. For instance, a study might investigate the effect of a new drug on lipid metabolism. Transcriptomic data could reveal changes in the expression of genes encoding fatty acid metabolism enzymes, while proteomic data could quantify the levels of those enzymes. nih.gov The metabolomic data, made robust by the use of standards like HPA-d6, would then show the actual functional consequence—the change in the concentration of fatty acids like HPA. nih.gov This integrated approach allows researchers to build comprehensive models of metabolic pathways and understand how they are regulated at multiple biological levels. mdpi.com Cybernetic models of eicosanoid metabolism, for example, rely on high-quality lipidomic, proteomic, and transcriptomic data to simulate and predict cellular responses. mdpi.com
Below is a table illustrating how HPA-d6 would be used in a hypothetical multi-omics study.
| Omics Layer | Technique | Measurement | Role of HPA-d6 | Integrated Finding |
| Transcriptomics | RNA-Seq | Measures mRNA levels of genes related to fatty acid desaturases and elongases. | N/A | Identifies upregulation of genes involved in the synthesis of long-chain polyunsaturated fatty acids. |
| Proteomics | LC-MS/MS | Quantifies the protein levels of the desaturase and elongase enzymes. | N/A | Confirms that increased gene expression leads to higher levels of corresponding enzymes. |
| Metabolomics (Lipidomics) | LC-MS with HPA-d6 | Accurately quantifies the absolute concentration of Heneicosapentaenoic Acid (HPA). | Serves as an internal standard for precise quantification of endogenous HPA. | Demonstrates that the changes in the transcriptome and proteome result in a statistically significant increase in HPA levels. |
This interactive table outlines the role of HPA-d6 in a multi-omics workflow, demonstrating how accurate metabolite quantification is key to linking genomic and proteomic data to functional metabolic outcomes.
Development of High-Throughput Screening Platforms for Lipid Modulators and Pathways
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for their effect on a specific biological target or pathway. creative-bioarray.comnih.gov HTS platforms utilize extensive automation, including robotic liquid handlers and multi-well plates (e.g., 96, 384, or 1536 wells), to perform assays with high speed and efficiency. a-star.edu.sgyoutube.com
While many HTS assays are based on fluorescence or luminescence, the use of LC-MS in HTS is growing, as it offers greater specificity and the ability to measure enzyme activity directly by quantifying substrates and products. In this context, HPA-d6 is an enabling tool for developing HTS assays aimed at discovering modulators of lipid metabolism. For example, HPA is known to be a strong inhibitor of arachidonic acid synthesis and interacts with key inflammatory enzymes like prostaglandin (B15479496) H synthase. caymanchem.comnih.gov
An HTS campaign could be designed to identify novel inhibitors of an enzyme that metabolizes HPA.
Assay Setup : In each well of a microplate, the enzyme of interest would be incubated with its substrate (HPA) and a different compound from a large chemical library.
Internal Standard : After the reaction, a "stop solution" containing HPA-d6 would be added to each well.
Analysis : The plates would then be analyzed by a rapid LC-MS system. The HPA-d6 allows for precise quantification of the amount of HPA remaining or the amount of product formed in each well, even with the potential for matrix effects from the diverse library compounds.
Hit Identification : Wells showing a significant deviation in HPA concentration compared to controls would indicate that the tested compound modulated the enzyme's activity.
The use of a stable isotope-labeled standard like HPA-d6 is critical for the robustness and reliability of such an LC-MS-based HTS platform, ensuring that potential "hits" are genuine and not artifacts of analytical variability.
Computational Modeling and Systems Biology Approaches to Elucidate HPA Metabolism
Computational modeling and systems biology provide powerful frameworks for understanding the complex, dynamic nature of metabolic networks. nih.gov These approaches integrate experimental data to build mathematical models that can simulate metabolic fluxes and predict how the system will respond to perturbations. escholarship.org A key area of interest is the competitive metabolism between different polyunsaturated fatty acids (PUFAs), such as the omega-3s (like HPA and EPA) and omega-6s (like arachidonic acid), which often compete for the same metabolic enzymes. nih.govescholarship.org
The development and validation of these computational models are entirely dependent on high-quality, quantitative experimental data. This is where HPA-d6 becomes indispensable. To model the metabolism of HPA, researchers need to accurately measure its concentration over time as it is incorporated into various lipid species (e.g., phospholipids (B1166683), triacylglycerols) and converted into downstream metabolites. nih.gov
By using HPA-d6 as an internal standard, researchers can generate the precise time-course concentration data required to:
Parameterize the Model : The rates of reactions and transport processes in the model are defined by kinetic parameters (e.g., Vmax, Km). These parameters are estimated by fitting the model's output to the accurate experimental data.
Validate the Model : Once built, the model's predictive power is tested by comparing its simulations against independent experimental datasets, which must also be accurately quantified. escholarship.org
Without the quantitative rigor provided by stable isotope-labeled standards like HPA-d6, the resulting computational models would lack accuracy and predictive power, hindering our ability to truly understand the systems-level behavior of HPA metabolism.
Design and Development of Novel Deuterated Lipid Standards for Expanded Lipidomics Coverage
The field of lipidomics aims to identify and quantify the entire complement of lipids in a biological system. A major challenge in this field is the immense structural diversity of lipids, making comprehensive and accurate quantification difficult. nih.gov The use of internal standards is crucial, and the ideal standard should have chemical properties as close as possible to the analyte of interest. asbmb.org Deuterated lipids, like HPA-d6, are considered excellent standards because the inclusion of deuterium (B1214612) atoms adds mass (for MS detection) without significantly altering the molecule's chemical behavior (e.g., extraction efficiency, chromatographic retention time).
HPA-d6 serves as a specific example within the broader strategy of designing and synthesizing novel deuterated lipid standards to expand the coverage of the lipidome. europa.eunist.gov The development of a comprehensive library of such standards is a key goal for the lipidomics community. asbmb.orgisotope.com This library would ideally include deuterated versions of representative lipids from all major classes.
The principles guiding the utility of HPA-d6 inform the development of these new standards:
Strategic Labeling : Deuterium atoms are placed on carbon atoms that are not involved in chemical reactions to ensure the label is stable.
High Purity : Both chemical and isotopic purity are essential for accurate quantification.
Broad Availability : Making a wide range of standards commercially available is necessary to support the research community. sigmaaldrich.cnavantiresearch.com
Expanding the toolkit of available deuterated standards will allow for more accurate quantification of a wider range of lipids, enabling researchers to capture a more complete and dynamic picture of the lipidome in health and disease.
| Standard Type | Example Compound | Application Area | Rationale for Use |
| Deuterated Fatty Acid | Heneicosapentaenoic Acid-d6 | Quantification of a specific free fatty acid. | Provides a mass shift for MS detection with nearly identical chemical properties to the endogenous analyte. |
| Chain-Deuterated Phospholipid | 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphocholine | Studies of membrane lipid remodeling. | Allows for tracing the fate of specific acyl chains within complex lipids. |
| Headgroup-Deuterated Phospholipid | 1,2-dipalmitoyl-sn-glycero-3-phospho-(N,N,N-trimethyl-d9)-ethanolamine | Analysis of phospholipid synthesis pathways. | Enables tracking of headgroup modifications and turnover. |
| Deuterated Sterol | Cholesterol-d7 | Research in cardiovascular disease and steroid metabolism. | Accurate quantification of cholesterol and its metabolites in complex matrices like plasma. |
This interactive table presents examples of different novel deuterated lipid standards, highlighting how the principles demonstrated by HPA-d6 can be applied to expand quantitative coverage across the lipidome.
Future Perspectives and Unexplored Avenues in Heneicosapentaenoic Acid D6 Research
Emerging Analytical Frontiers for Ultra-Sensitive Quantification of Trace HPA Metabolites
A significant challenge in studying the metabolism of HPA-d6 is the low abundance of its biologically active metabolites, often referred to as oxylipins. These molecules act as potent local signaling mediators, but their fleeting nature and low concentrations in complex biological matrices necessitate the development of ultra-sensitive analytical techniques.
The future of quantifying trace HPA-d6 metabolites lies in the continued advancement of mass spectrometry (MS)-based lipidomics. escholarship.org Techniques such as microflow liquid chromatography-mass spectrometry (micro-LC-MS/MS) are emerging as powerful tools. By utilizing columns with smaller internal diameters (≤ 1.0mm) and significantly lower flow rates (e.g., 4-8 µL/min), micro-LC-MS can achieve a substantial increase in sensitivity compared to conventional analytical flow LC-MS systems. researchgate.netnih.govnih.gov This enhanced sensitivity is critical for detecting metabolites present at picomolar to nanomolar concentrations in volume-limited samples, such as tissue biopsies or fluids from infant patients. nih.gov One study demonstrated that a micro-LC-MS/MS method for oxylipins required only 5 µL of human plasma and achieved limits of quantification in the low picomolar range (0.3 to 306.2 pM). nih.gov
To further enhance throughput and reduce sample handling, on-line solid-phase extraction (SPE) is being increasingly coupled with LC-MS/MS systems. rsc.orgsigmaaldrich.comnih.govthermofisher.com This automated approach allows for the direct injection of biological fluids, where the analytes of interest are trapped and concentrated on an SPE column while interferences like salts are washed away. sigmaaldrich.com A switching valve then directs the purified analytes onto the analytical column for separation and detection, streamlining the workflow and improving reproducibility. sigmaaldrich.comthermofisher.com The combination of on-line SPE with microflow LC-MS/MS represents a promising frontier for the robust, high-throughput quantification of a wide array of HPA-d6 derived metabolites from minimal sample volumes.
| Analytical Method | Typical Sample Volume | Limit of Quantification (LOQ) Range | Key Advantages |
|---|---|---|---|
| GC-MS | >50 µL plasma | pg range | High resolution for isomers, established methodology. nih.govmdpi.com |
| Conventional LC-MS/MS | ~50 µL plasma | pg-ng/mL range | High throughput, suitable for a wide range of metabolites. nih.gov |
| Microflow LC-MS/MS | <10 µL plasma | pM range (e.g., 0.3-306.2 pM) nih.gov | Significant sensitivity enhancement, ideal for volume-limited samples. nih.govnih.gov |
| On-line SPE-LC-MS/MS | 10-100 µL biofluid | ng/mL to sub-ng/mL range nih.gov | Automated, high-throughput, reduced sample handling. rsc.orgnih.gov |
Advancements in In Vivo Metabolic Tracing Technologies and Data Interpretation
Stable isotope tracing using deuterated compounds like HPA-d6 is a powerful method for mapping metabolic pathways and quantifying fluxes within a living organism. ox.ac.uknih.govspringernature.comresearchgate.net Unlike in vitro studies, in vivo tracing provides a more physiologically relevant picture of metabolism, accounting for intercellular and inter-organ metabolite exchange. nih.govnih.gov The administration of HPA-d6 to an animal model allows researchers to track the deuterium (B1214612) label as it is incorporated into downstream metabolites, providing direct evidence of specific enzymatic conversions. creative-proteomics.com
Recent advancements focus on refining both the experimental design and the data analysis of in vivo tracing studies. The choice of tracer administration method—either a single bolus injection or a primed-continuous infusion—can significantly impact the results and interpretation. nih.govnih.gov A bolus provides ease of use but may not achieve steady-state labeling, making flux calculations complex. nih.gov Continuous infusions are better for achieving isotopic steady state but can be more technically challenging and costly. nih.gov Deuterium metabolic imaging (DMI) is also an emerging non-invasive technique that utilizes deuterated tracers to visualize and quantify metabolic pathways in vivo. nih.gov
The interpretation of data from these experiments is evolving from qualitative pathway mapping to quantitative metabolic flux analysis (MFA). creative-proteomics.combiorxiv.org MFA is a computational approach that integrates isotopic labeling data with a metabolic network model to calculate the rates (fluxes) of reactions. creative-proteomics.comcreative-proteomics.combiorxiv.org This provides a dynamic view of the metabolic system, revealing how deuterium substitution in HPA-d6 might alter the flow of metabolites through competing pathways. creative-proteomics.com However, interpreting in vivo labeling patterns can be challenging due to the metabolic contributions of multiple organs and the difficulty in achieving a true isotopic steady state for all metabolites. nih.govnih.gov Future work will require more sophisticated multi-compartment models to accurately resolve spatially distinct metabolic events and interpret the complex data generated from in vivo tracing studies. nih.gov
| Method | Description | Advantages | Challenges |
|---|---|---|---|
| Bolus Injection | A single, discrete dose of the tracer is administered. nih.gov | Simple to implement, lower cost, minimal disruption to procedures. nih.govnih.gov | Non-steady-state labeling dynamics, potentially lower enrichment in downstream metabolites. nih.gov |
| Continuous Infusion | The tracer is administered at a constant rate over a defined period. nih.gov | Can achieve isotopic steady state, minimizes transient effects, provides richer data for flux analysis. nih.gov | More technically complex, higher cost, may require longer experimental times. nih.gov |
| Oral Administration (e.g., in diet) | The tracer is incorporated into the diet and consumed over time. nih.gov | Models dietary intake, suitable for long-term labeling studies. | Inconsistencies in feeding can affect labeling, prolonged exposure complicates data analysis. nih.gov |
Theoretical Frameworks for Predicting Deuterium Isotope Effects in Complex Biological Systems
The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govescholarship.org This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond effectively stronger and harder to break. nih.gov In enzyme-catalyzed reactions involving C-H bond cleavage, such as the oxidation of PUFAs by lipoxygenases and cyclooxygenases, the KIE can be a powerful probe of the reaction mechanism. nih.gov If the C-H bond-breaking step is rate-limiting, a primary KIE greater than 1 (kH/kD > 1) will be observed. nih.gov
Theoretical frameworks for predicting these effects are becoming increasingly sophisticated. For many enzymatic reactions, the observed KIE can be rationalized using classical transition-state theory. However, in some hydrogen transfer reactions, anomalously large KIEs have been observed that cannot be explained by this model alone. pnas.org In these cases, quantum mechanical tunneling is invoked. nih.govresearchgate.netnih.gov Quantum tunneling allows a particle, like hydrogen, to penetrate an energy barrier rather than going over it, a process that is highly mass-dependent and thus much less probable for the heavier deuterium. nih.govpnas.orgnih.gov
Predicting the KIE for a complex enzyme system requires computational models that can accurately describe the enzyme's active site and the reaction's transition state. Combined quantum mechanics/molecular mechanics (QM/MM) methods are particularly suited for this, treating the reactive center with high-level quantum mechanics while the surrounding protein and solvent are handled by more computationally efficient molecular mechanics. dntb.gov.ua Future research will focus on refining these predictive models to account for factors like protein dynamics, solvent effects, and quantum tunneling. dntb.gov.uamdpi.com A robust theoretical framework would allow researchers to predict how deuterating HPA at specific bis-allylic positions could selectively slow down certain enzymatic reactions, thereby redirecting metabolic flux toward alternative pathways and producing a different profile of signaling metabolites.
| Enzyme System | Reaction | Observed KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| Cytochrome P450 | C-H bond hydroxylation | > 1 (variable) | Indicates that C-H bond breaking is at least partially rate-limiting. nih.gov |
| Ketosteroid isomerase | α-secondary deuterium KIE | 1.073 | Suggests coupled motion or hydrogen tunneling. nih.gov |
| MabA (from M. tuberculosis) | Hydride transfer from NADPH | 2.5 ± 0.1 | Indicates hydride transfer is partially rate-limiting. mdpi.com |
Q & A
Q. How can Heneicosapentaenoic Acid-d6 be reliably identified and characterized in complex biological matrices?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used due to its high sensitivity for deuterated compounds. The deuterium atoms in this compound produce distinct mass spectral fragmentation patterns compared to non-deuterated analogs, enabling precise identification .
- Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ²H-NMR) can confirm isotopic purity and structural integrity by analyzing deuterium incorporation at specific carbon positions .
- Reference standards should be cross-validated using purity certificates (>98% isotopic enrichment) to avoid contamination from non-deuterated species .
Q. What are the critical considerations for synthesizing and purifying Heneicosapentaenoic Acid-d6 for experimental use?
Methodological Answer:
- Deuterium Labeling : Ensure deuterium is introduced at stable positions (e.g., methyl groups or along the alkyl chain) to minimize isotopic exchange during storage or reactions .
- Purification : Use preparative HPLC with reverse-phase columns (C18 or C30) to separate this compound from structurally similar fatty acids. Solvent systems should include deuterated solvents (e.g., deuterated chloroform) to maintain isotopic integrity .
- Storage : Store in inert, airtight containers at -80°C under nitrogen to prevent oxidation, as polyunsaturated fatty acids are prone to degradation .
Q. How should researchers mitigate risks when handling this compound in laboratory settings?
Methodological Answer:
- Exposure Control : Use fume hoods for weighing and solubilizing the compound. Ethyl alcohol (a common solvent in formulations) has a TWA limit of 1000 ppm; ensure ventilation meets OSHA standards .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Contaminated surfaces should be cleaned with absorbent materials (e.g., activated carbon) and disposed of as hazardous waste .
- Emergency Protocols : For spills, avoid water to prevent solvent spread. Use sand or vermiculite for containment, followed by neutralization with sodium bicarbonate .
Advanced Research Questions
Q. What analytical challenges arise when quantifying trace levels of this compound in lipidomics studies, and how can they be resolved?
Methodological Answer:
- Matrix Effects : Co-eluting lipids in biological samples (e.g., plasma or tissue homogenates) can suppress ionization in LC-MS. Mitigate this by using matrix-matched calibration curves and internal standards (e.g., deuterated arachidonic acid) .
- Limit of Detection (LOD) : Optimize MRM transitions for this compound (e.g., m/z 329 → 311 for quantification) to enhance specificity. Use high-resolution Orbitrap or Q-TOF systems for untargeted lipidomics .
- Data Normalization : Apply batch correction algorithms (e.g., Combat in R) to account for instrumental drift across long-term studies .
Q. How does the stability of this compound vary under different experimental conditions, and what protocols ensure reproducibility?
Methodological Answer:
- Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks to simulate long-term storage. Monitor degradation via peroxide value (PV) assays, as oxidation products (e.g., hydroperoxides) can skew quantification .
- Light Sensitivity : Store solutions in amber vials to prevent photodegradation. UV-Vis spectroscopy (200–300 nm) can track conjugated diene formation, a marker of oxidation .
- Solvent Compatibility : Avoid protic solvents (e.g., methanol) that may promote deuterium exchange. Use deuterated DMSO or ethanol for solubility testing .
Q. What experimental designs are optimal for comparative studies of this compound and non-deuterated analogs in metabolic pathways?
Methodological Answer:
- Isotope Tracing : Administer this compound and its non-deuterated counterpart to cell cultures or model organisms. Use kinetic isotope effect (KIE) studies to assess enzymatic preference (e.g., Δ6-desaturase activity) .
- Dose-Response Curves : Establish equimolar dosing to isolate isotopic effects. Normalize data to cell viability (MTT assays) or protein content (BCA assays) to control for batch variability .
- Statistical Models : Apply mixed-effects models to account for inter-individual variability in in vivo studies. Use Bayesian inference for small sample sizes .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines. Stratify by experimental model (e.g., in vitro vs. in vivo) and dosage to identify confounding factors .
- Methodological Audits : Replicate key studies with standardized protocols (e.g., ISO 17025) to verify reproducibility. Cross-validate using orthogonal techniques (e.g., ELISA vs. Western blot for cytokine measurement) .
- Bias Assessment : Use tools like ROBINS-I to evaluate risk of bias in observational studies. Exclude datasets with incomplete blinding or randomization .
Data Presentation and Validation
- Tables : Include raw data (e.g., peak areas from GC-MS) and processed values (normalized to internal standards) in supplementary materials .
- Ethical Compliance : Document animal ethics approvals (e.g., IACUC protocols) and human subject consent forms in the methods section .
- Code Availability : Share scripts for data analysis (e.g., Python or R) on repositories like GitHub to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
